5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one
Overview
Description
5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one is a chemical compound with the molecular formula C15H8Br2ClNO2 . It is also known as Raf inhibitor 2 . The compound has a molecular weight of 429.49 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 5-chloro-3-(2-(2,4-dinitrophenyl)hydrazono)indolin-2-one was synthesized from the condensation reaction of 5-chloroisatin and 2,4-dinitrophenylhydrazine . The reaction was carried out in methanol with the addition of a catalytic amount of piperidine or pyridine . The mixture was heated under microwave irradiation at 100°C for 30 minutes . The resulting precipitate was removed by filtration, carefully washed with methanol, and dried in vacuo .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one includes 21 heavy atoms, 12 of which are aromatic . The compound has one rotatable bond . It has two hydrogen bond acceptors and two hydrogen bond donors .Physical And Chemical Properties Analysis
The compound has a molar refractivity of 94.57 and a topological polar surface area (TPSA) of 49.33 Ų . It has a lipophilicity log Po/w (iLOGP) of 2.92 . The compound is moderately soluble, with a solubility of 0.000807 mg/ml .Safety And Hazards
The compound has a signal word of "Warning" . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .
properties
IUPAC Name |
(3Z)-5-chloro-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2ClNO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPIHOJMBMIMKAJ-KMKOMSMNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(3,5-dibromo-4-hydroxybenzylidene)indolin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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